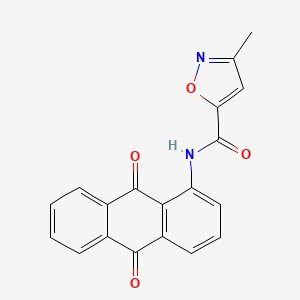

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

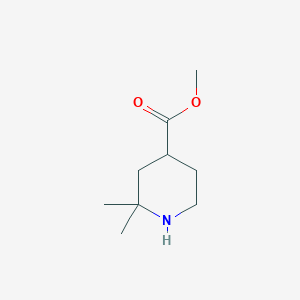

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide” is a compound that has been synthesized and characterized by various spectroscopic methods . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . Another method involves the reaction of N,N’-disubstituted thioureas with α-bromo ketones .Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and IR . The 1H-NMR spectrum contains singlets corresponding to the protons in the thiazole ring and the methyl group . The 13C-NMR spectrum contains singlets corresponding to the carbon atoms in the thiazole ring .Chemical Reactions Analysis

The compound has been used in the synthesis of various heterocycles, such as imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, 1,3-thiazines, and indeno[1,2-d]-[1,3]thiazepines . It has also been used in the functionalization of inert nonreactive C-H bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various methods. For instance, its melting point has been reported to be between 187.5–188.7 °C . Its 1H-NMR and 13C-NMR spectra have been recorded, providing information about its molecular structure .科学的研究の応用

Organic Synthesis

The compound serves as a bidentate directing group in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions . This application is crucial because it allows for the selective activation of C-H bonds, which are typically unreactive. By using this compound, chemists can target specific C-H bonds for modification, leading to a more efficient synthesis process and potentially reducing waste.

作用機序

Target of Action

It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that it may interact with metal ions in biological systems, influencing their activity and potentially altering cellular functions.

Mode of Action

The compound’s N, O-bidentate directing group could potentially coordinate with metal ions, bringing them in proximity to C-H bonds to be functionalized . This interaction could lead to changes in the activity of metal-dependent enzymes or other cellular components.

特性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4/c1-10-9-15(25-21-10)19(24)20-14-8-4-7-13-16(14)18(23)12-6-3-2-5-11(12)17(13)22/h2-9H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDQJNLTWYUFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

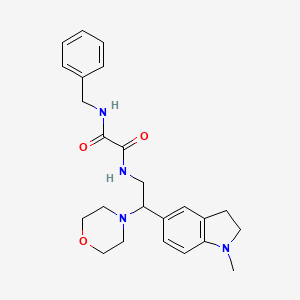

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)

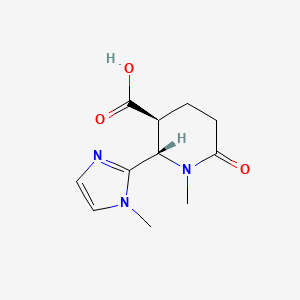

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)

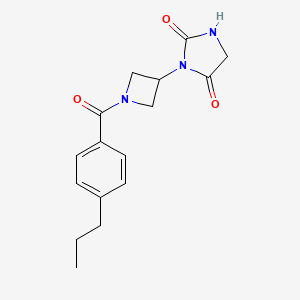

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)